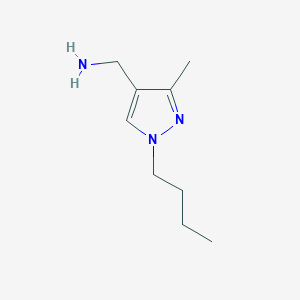

(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine

Description

(1-Butyl-3-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole-derived amine with the molecular formula C₉H₁₇N₃. It features a pyrazole ring substituted with a butyl group at the N-1 position and a methyl group at C-3, while a methanamine group is attached to C-2. This compound has garnered interest in medicinal chemistry due to its structural versatility, particularly in drug discovery for receptor-targeted therapies.

Properties

IUPAC Name |

(1-butyl-3-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-3-4-5-12-7-9(6-10)8(2)11-12/h7H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERXCMXLYRJFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-butyl-3-methylpyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1-butyl-3-methylpyrazole, formaldehyde, ammonia.

Reaction Conditions: The reaction is conducted in a solvent such as methanol or ethanol, at a temperature range of 50-70°C.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that pyrazole derivatives, including (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine, exhibit promising antitumor properties. Pyrazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, modifications in the pyrazole structure can enhance its interaction with biological targets, leading to increased efficacy against tumors .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. By modulating these pathways, this compound may contribute to the development of new anti-inflammatory drugs .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been noted for its analgesic effects. Studies on related pyrazole compounds have demonstrated their ability to alleviate pain through various mechanisms, including modulation of neurotransmitter release and inhibition of pain pathways .

Agrochemical Applications

Pesticide Development

The agricultural sector has shown increasing interest in pyrazole derivatives as potential pesticides. Their structural versatility allows for the design of molecules that can target specific pests while minimizing environmental impact. Research suggests that compounds like this compound could be effective against a range of agricultural pests due to their biological activity and low toxicity profiles .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with amines under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antitumor Efficacy

A study investigating various pyrazole derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines, outperforming several known chemotherapeutic agents. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Agricultural Application

In field trials, a formulation containing this compound demonstrated effective control over common agricultural pests with minimal adverse effects on non-target organisms. This highlights its potential as a sustainable alternative in pest management strategies.

Mechanism of Action

The mechanism of action of (1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups on the pyrazole ring or methanamine chain, leading to differences in physicochemical properties, receptor binding, and biological activity. Below is a detailed comparison:

Substituent Variations on the Pyrazole Ring

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl in ) may enhance hydrogen bonding interactions in receptor pockets, whereas methyl groups (as in ) offer simpler hydrophobic interactions.

Methanamine Chain Modifications

Key Observations :

- Selectivity : Carbazole hybrids (e.g., ) exhibit high D3R selectivity over D2R (<15% inhibition at 10 mmol/L), suggesting that extended aromatic systems improve receptor specificity.

- Synthetic Accessibility : The target compound’s unmodified methanamine chain may simplify synthesis compared to fused heterocycles (e.g., ).

Biological Activity

(1-butyl-3-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound notable for its unique pyrazole structure. With a molecular formula of CHN and a molecular weight of 181.28 g/mol, this compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its structure features both butyl and methanamine groups, which contribute to its diverse chemical properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing various signal transduction pathways. This modulation can lead to effects on cellular processes such as proliferation, apoptosis, and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC Value (µM) | Reference |

|---|---|---|---|

| Example 1 | MCF7 | 3.79 | |

| Example 2 | SF-268 | 12.50 | |

| Example 3 | NCI-H460 | 42.30 |

These findings suggest that this compound may possess similar activities, warranting further investigation into its efficacy against cancer.

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory activities. The presence of the pyrazole ring allows for interactions that may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Study on Antiparasitic Activity

A study investigating the antiparasitic properties of related pyrazole compounds found that modifications to the pyrazole ring can significantly enhance activity against malaria parasites. While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area .

Synthesis and Characterization

The synthesis of this compound typically involves cyclocondensation techniques, which can yield high purity products suitable for biological testing. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.